Bis(dimethylamino)-N,N-dimethylmethaniminium iodide
Overview
Description
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of two dimethylamino groups attached to a central methaniminium ion, with iodide as the counterion. It is widely used in various chemical reactions and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the quaternization of dimethylamine with a suitable alkylating agent. One common method is the reaction of dimethylamine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography to obtain high purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the continuous addition of dimethylamine and methyl iodide into a reactor, where the reaction takes place under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is used in coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a ligand or catalyst
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, cyanides, thiolates, and various oxidizing or reducing agents. The reactions are typically carried out in polar solvents like acetonitrile, methanol, or dimethyl sulfoxide (DMSO) at controlled temperatures ranging from -10°C to 50°C .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in the formation of new quaternary ammonium salts .
Scientific Research Applications
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis and death. This property makes it an effective antimicrobial agent . Additionally, in catalytic reactions, it acts as a ligand, facilitating the formation of reactive intermediates and promoting the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methylamino- and Dimethylaminoquinolines: These compounds share similar dimethylamino groups and are used in various chemical and biological applications.
3,7-Bis(dimethylamino)phenothiazin-5-ylium Iodide: This compound has similar structural features and is used in the synthesis of dyes and other industrial chemicals.
Uniqueness
Bis(dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.HI/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWGDMYMDSGKLJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520185 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68897-46-1 | |
Record name | Bis(dimethylamino)-N,N-dimethylmethaniminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30520185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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